Disperse Red 74

Description

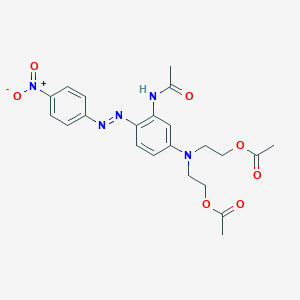

Structure

3D Structure

Properties

IUPAC Name |

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O7/c1-15(28)23-22-14-20(26(10-12-33-16(2)29)11-13-34-17(3)30)8-9-21(22)25-24-18-4-6-19(7-5-18)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWPUZMDITYESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024616 | |

| Record name | C.I. Disperse Red 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-74-0 | |

| Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((3-Acetamido-4-((4-nitrophenyl)azo)phenyl)imino)diethyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Disperse Red 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[3-acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Mechanistic Elucidations for Disperse Red 74

Foundational Synthetic Routes and Optimization Protocols

The traditional synthesis of Disperse Red 74 is a well-established multi-step chemical process rooted in the fundamental reactions of aromatic chemistry.

Diazotization and Azo Coupling Reaction Mechanisms for this compound

The core synthesis of this compound involves a two-stage reaction sequence: diazotization followed by azo coupling.

Diazotization: The process begins with the diazotization of a primary aromatic amine, which serves as the diazo component. For this compound, this is typically p-nitroaniline (also known as 4-nitrobenzenamine). tkechemi.comcolorfuldyes.com In this step, p-nitroaniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). tkechemi.com The reaction is performed at low temperatures, typically between 0-5 °C, to ensure the stability of the resulting diazonium salt. tkechemi.commdpi.com

The mechanism commences with the formation of the nitrosonium ion (NO⁺) from nitrous acid and the mineral acid. The highly electrophilic nitrosonium ion is then attacked by the nucleophilic nitrogen of the primary amine (p-nitroaniline). A series of proton transfers and the elimination of a water molecule lead to the formation of the p-nitrobenzenediazonium ion. This ion is a potent electrophile, ready for the subsequent coupling reaction.

Azo Coupling: The second stage is the azo coupling reaction, an electrophilic aromatic substitution. The p-nitrobenzenediazonium salt is reacted with a coupling component. A common coupling component for this compound is 3-acetamido-N,N-bis(2-acetoxyethyl)aniline. mdpi.com This coupling component is an activated aromatic system, rich in electrons, making it susceptible to electrophilic attack. The diazonium ion attacks the carbon atom at the para position relative to the activating amino group of the coupling component, resulting in the formation of a stable azo compound, this compound, characterized by the -N=N- linkage that acts as the chromophore responsible for its color. nih.gov

Alternative routes describe using m-nitroaniline or m-phenylenediamine (B132917) as starting materials to synthesize the coupling component through steps like ethoxylation, esterification, and reduction before the final coupling with diazotized p-nitroaniline. tkechemi.com

Methodological Enhancements for Yield and Purity Optimization

Optimizing the yield and purity of this compound involves careful control over reaction parameters.

Temperature Control: Maintaining a low temperature (0–5 °C) during diazotization is critical. Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to reduced yield and the formation of unwanted byproducts. mdpi.comnih.gov

pH Adjustment: The pH of the reaction medium is crucial for the azo coupling step. The reactivity of the coupling component is highly pH-dependent. For aromatic amines, the coupling reaction is typically carried out in a slightly acidic medium. nih.gov Following the coupling reaction, the pH is often adjusted to neutral to facilitate the precipitation of the dye product. nih.gov This careful pH control ensures that the coupling component is sufficiently activated for the electrophilic substitution while minimizing side reactions.

Reaction Time and Stoichiometry: The duration of the coupling reaction, which can extend for several hours, and the precise stoichiometric ratio of the reactants are key factors that are fine-tuned to maximize product formation and minimize unreacted starting materials. tkechemi.com Post-synthesis, purification steps such as filtering, washing with salt solutions, and drying are employed to isolate the final dye product. tkechemi.com Studies on other azo dyes have shown that parameters like dye concentration and contact time can be optimized using statistical methods like the Taguchi design to enhance processes. researchgate.netnih.gov

Innovations in Green and Sustainable Synthesis of this compound Analogues

In response to growing environmental concerns, research has been directed towards developing greener and more sustainable methods for synthesizing azo dyes, including analogues of this compound.

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique. mdpi.comnih.govresearchgate.net This method utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields compared to conventional heating methods. mdpi.comeurjchem.com The advantages of MAOS include rapid, uniform, and selective heating, which can enhance reaction rates and selectivity. mdpi.com While specific studies on the MAOS of this compound are not prevalent, its application in synthesizing various other disperse dyes and their heterocyclic precursors is well-documented. mdpi.comeurjchem.comeurjchem.com This technology is compatible with green chemistry protocols and is considered an environmentally safe alternative to conventional methods that consume more time and energy. nih.govresearchgate.net

Solvent-Free or Reduced-Solvent Reaction Systems

A key goal in green chemistry is the reduction or elimination of volatile and toxic organic solvents. Research into azo dye synthesis has explored solvent-free and reduced-solvent conditions. One approach involves performing diazo coupling reactions by grinding the reactants together, sometimes with a solid acid catalyst, at room temperature. researchgate.netrsc.orgresearchgate.net This methodology circumvents the need for large volumes of solvents and can simplify the work-up process, making it more environmentally friendly. rsc.org For instance, a solvent-free synthesis of azo dyes using nano-γ-Al2O3/Ti(IV) as a solid acid reagent has been demonstrated to be effective, offering short reaction times and high yields. researchgate.net Another green approach utilizes water as the reaction solvent, which is a significant improvement over traditional methods that rely on organic solvents. beilstein-journals.org

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives aims to modify and enhance its properties, such as color, fastness, and application performance. This is achieved by strategically altering the chemical structure of the diazo or coupling components.

The introduction of different substituent groups onto the aromatic rings of the azo dye can tune its electronic and steric properties. acs.org For example, elongating the π-electron system or adding electron-donating or electron-withdrawing groups can shift the absorption maximum, thereby changing the color of the dye. acs.orgmostwiedzy.pl The synthesis of a series of disperse red azo dyes has shown that modifying the side chains on the aromatic rings impacts their absorption and color fastness properties. nih.gov

This principle allows for the creation of a wide palette of colors and dyes with tailored functionalities. The synthesis of novel azo derivatives often involves coupling standard diazonium salts with newly designed aromatic or heterocyclic coupling components. researchgate.net This approach provides a versatile platform for developing new dyes with improved characteristics for specific applications in textiles and beyond. dntb.gov.uachinesechemsoc.org

Strategies for Molecular Structure Modification and Functionalization

The modular nature of azo dye synthesis, involving a diazo component and a coupling component, provides a straightforward way to modify the final dye structure. mdpi.com

Modification of the Diazo Component: Introducing different substituents on the aromatic ring of the diazo component can significantly alter the dye's properties. For instance, the introduction of halogen atoms like bromine or chlorine, or nitro groups, can influence the electrophilicity of the diazonium salt and the color of the resulting dye. nih.gov The synthesis of 2-bromo-4,6-dinitroaniline, a potential diazo component, involves the bromination of 2,4-dinitroaniline (B165453) or the ammonolysis of 1,2-dibromo-3,5-dinitrobenzene. google.comnbinno.com

Modification of the Coupling Component: Altering the structure of the coupling component is another effective strategy. This can involve changing the alkyl groups on the amino nitrogen, which can affect the dye's solubility and affinity for the fiber. mdpi.com For example, the synthesis of novel disperse dyes has been achieved by reacting various enaminones with diazonium salts. nih.gov

Introduction of Functional Groups: Incorporating specific functional groups can impart desired properties. For example, introducing sulfonamide groups can be achieved through reactions with agents like chlorosulfonic acid. google.comthieme-connect.com The synthesis of novel monosulfonated azo dyes has been reported, which involves the diazotization of 4-aminobenzenesulfonamide and coupling with salicylaldehyde, followed by condensation with various amino sulfonic acids. acs.org

Post-Synthetic Modification: Existing dye molecules can also be modified. For instance, creating derivatives through reactions that target specific functional groups on the dye molecule.

Investigation of Structure-Reactivity Relationships in New Synthesized Dispersants

The relationship between the chemical structure of a disperse dye and its reactivity (including its dyeing performance and fastness properties) is a critical area of study.

Electronic Effects of Substituents: The electronic nature of substituents on both the diazo and coupling components plays a crucial role. Electron-withdrawing groups (like nitro, cyano, or halogen groups) and electron-donating groups (like alkyl or alkoxy groups) influence the electron distribution within the dye molecule's chromophore (the -N=N- group). mdpi.commdpi.com This, in turn, affects the wavelength of maximum absorption (λmax) and thus the color of the dye. colorfuldyes.com For example, push-pull substituted azo dyes, like Disperse Red 1, have been studied for their photoisomerization properties, which are influenced by the substituent effects. researchgate.net

Steric Effects: The size and position of substituents can create steric hindrance, which may affect the planarity of the dye molecule. A more planar structure generally leads to better dyeing properties. However, bulky substituents can sometimes improve sublimation fastness by increasing the molecule's molecular weight and van der Waals forces.

Influence of Alkyl Chains: The length of alkyl chains on the coupling component can impact the dye's affinity for polyester (B1180765) fibers. Longer alkyl chains can enhance hydrophobic interactions with the fiber, potentially improving wash fastness. mdpi.com However, excessively long chains might reduce the dye's diffusion into the fiber. mdpi.com

Role of Functional Groups in Fiber Interaction: The introduction of specific functional groups can lead to stronger interactions with the fiber. For example, groups capable of forming hydrogen bonds can improve the dye's fastness properties.

Table 1: Research Findings on Structure-Reactivity Relationships in Azo Disperse Dyes

| Structural Modification | Observed Effect on Reactivity/Properties | Reference |

| Introduction of halogens (Cl, Br) to the diazo component | Increased peptide reactivity in DPRA assay. | nih.gov |

| Variation of electron-withdrawing groups | Controls electron delocalization, affecting the chromophore's bandgap and color. | mdpi.com |

| Increasing alkyl chain length on the coupling component | Can improve dyeing fastness but may reduce diffusion into the polymer. | mdpi.com |

| Use of enaminones as coupling components | Synthesis of novel disperse dyes with potential for varied colors. | nih.govmdpi.com |

| Introduction of sulfonamide groups | Can be used to create new disperse dyes with potentially different properties. | acs.org |

Advanced Spectroscopic and Electronic Structure Characterization of Disperse Red 74

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is fundamental to the unambiguous structural elucidation of complex organic molecules like Disperse Red 74. Techniques such as NMR, FTIR, and MS provide complementary information, allowing for a detailed mapping of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks. While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its known structure, which features aromatic rings, amide, and acetyl groups. Structural characterization of related azobenzene (B91143) disperse dyes is routinely accomplished using ¹H and ¹³C NMR. nih.govresearchgate.netduke.edunih.gov

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons. Aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm. The methylene (B1212753) protons (-CH₂-) of the ethyl acetate (B1210297) groups would likely resonate as complex multiplets in the 3.5-4.5 ppm range due to their proximity to nitrogen and oxygen atoms. The methyl protons (-CH₃) of the two acetyl groups would appear as sharp singlets in the upfield region, likely between 1.8 and 2.5 ppm. The amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the ester and amide groups would be found in the most downfield region (165-175 ppm). Carbons of the aromatic rings would generate a series of signals between 110 and 155 ppm. The methylene carbons of the ethyl acetate groups are expected in the 40-70 ppm range, while the methyl carbons of the acetyl groups would appear at the most upfield region, typically around 20-25 ppm.

The following table outlines the predicted chemical shift regions for the primary functional groups in this compound.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 9.0 | 110 - 155 |

| Amide N-H | Variable (e.g., 7.5 - 10.5) | N/A |

| Methylene (-CH₂-) | 3.5 - 4.5 | 40 - 70 |

| Acetyl Methyl (-CH₃) | 1.8 - 2.5 | 20 - 25 |

| Carbonyl (C=O) | N/A | 165 - 175 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups within a compound. chemicalbook.com Analysis of similar azo disperse dyes provides a basis for assigning the expected vibrational modes for this compound. acs.orgekb.egiosrjournals.org

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:

N-O Stretching: Strong, asymmetric and symmetric stretching vibrations from the nitro (-NO₂) group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C=O Stretching: The spectrum would show strong absorptions for the carbonyl groups. The amide carbonyl (N-C=O) typically appears around 1650-1680 cm⁻¹, while the ester carbonyl (O-C=O) is found at a higher frequency, around 1730-1750 cm⁻¹. iosrjournals.org

N=N Stretching: The azo (-N=N-) bond stretch is often weak in the IR spectrum and can be difficult to identify but typically appears in the 1400-1450 cm⁻¹ region. acs.org

C-N Stretching: Vibrations for C-N bonds in the aromatic amine structure would be observed in the 1250-1360 cm⁻¹ range.

C-O Stretching: The C-O stretches of the ester groups would produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic rings.

The table below summarizes the principal vibrational modes anticipated for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric & Symmetric Stretch | ~1520 & ~1340 |

| Amide (-NHC=O) | C=O Stretch | ~1670 |

| Ester (-OC=O) | C=O Stretch | ~1740 |

| Azo (-N=N-) | N=N Stretch | ~1425 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester (C-O) | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and measures their mass-to-charge ratio (m/z). It is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of a molecule's elemental formula. oaepublish.com

For non-ionic polar molecules like disperse dyes, electrospray ionization (ESI) is a common technique, typically operating in positive mode to generate protonated molecules [M+H]⁺. nih.govresearchgate.netoup.com For this compound (C₂₂H₂₅N₅O₇), the expected protonated molecular ion would be [C₂₂H₂₆N₅O₇]⁺. HRMS analysis allows for the comparison of the measured exact mass with the theoretical mass, confirming the elemental composition with a high degree of certainty. duke.edunih.gov

| Parameter | Value |

| Molecular Formula | C₂₂H₂₅N₅O₇ |

| Theoretical Monoisotopic Mass | 471.17539 Da |

| Ionization Mode | ESI Positive |

| Primary Molecular Ion | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 472.18267 Da |

Crystalline Structure Analysis and Solid-State Characterization

The solid-state properties of a dye, such as its crystal structure and polymorphism, are critical as they can influence its stability, solubility, and dyeing characteristics. X-ray diffraction techniques are the primary methods used for this type of characterization.

X-ray Diffraction (XRD) for Polymorphic and Crystalline Phase Determination

Powder X-ray Diffraction (XRD) is a key analytical technique used to investigate the crystalline nature of solid materials. By analyzing the diffraction pattern produced when X-rays interact with a powdered sample, one can identify the crystalline phases present. Many disperse dyes exhibit polymorphism, which is the ability of a substance to exist in two or more different crystalline forms. ekb.eg These polymorphs can have different physical properties.

XRD analysis of Disperse Red 167, for instance, has shown that milling can induce a phase transition from a β-crystal form to an α-crystal form. ekb.eg While specific XRD data for this compound is not available in the surveyed literature, the technique remains the definitive method for identifying its degree of crystallinity and determining if different polymorphic phases exist, which could arise from different manufacturing or processing conditions. acs.org

Single-Crystal X-ray Diffraction for Atomic and Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice and the exact molecular conformation. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

A single-crystal structure for this compound has not been publicly reported. However, this analytical method has been successfully applied to other closely related azo disperse dyes, such as C.I. Disperse Red 65 and C.I. Disperse Red 73. researchgate.net These studies reveal detailed information about the planarity of the azobenzene framework and the nature of intermolecular hydrogen bonding within the crystal. acs.orgnih.gov Should a suitable single crystal of this compound be grown, this technique would provide unparalleled insight into its molecular architecture. mdpi.comrecx.no

Examination of Electronic Transitions and Absorption Characteristics

The color and electronic properties of this compound, a monoazo dye, are intrinsically linked to its molecular structure and the behavior of its electrons when interacting with light. colorfuldyes.comworlddyevariety.com The study of its electronic transitions and absorption characteristics, primarily through UV-Visible spectroscopy, provides critical insights into the dye's chromophoric system and the dynamic equilibrium between its tautomeric forms.

UV-Visible Spectroscopy for Elucidating Chromophoric Systems and Absorption Maxima

UV-Visible spectroscopy is a fundamental technique for characterizing the chromophoric system of azo dyes like this compound. The chromophore, the part of the molecule responsible for its color, is centered around the azo group (–N=N–) connected to aromatic rings. essentialchemicalindustry.org This extended system of conjugated double bonds allows for electronic transitions, specifically π→π* transitions, to occur upon the absorption of light in the visible region of the electromagnetic spectrum. researchgate.net

The absorption of light promotes electrons from a lower energy π bonding orbital to a higher energy π* antibonding orbital. The energy difference between these orbitals dictates the wavelength of light absorbed. For this compound, this absorption occurs in the visible range, resulting in its characteristic red color. The maximum absorption wavelength (λmax) for this compound has been reported to be 496 nm. colorfuldyes.com The intensity of this absorption is typically high, a common feature of the allowed π→π* transitions in azo colorants. emerald.com

The absorption spectrum of azo dyes is known to be influenced by the solvent environment, a phenomenon known as solvatochromism. nih.gov While specific data for this compound across a range of solvents is not extensively detailed in the provided research, the general principle for similar azo dyes shows that λmax can shift with solvent polarity. emerald.com For instance, studies on other disperse azo dyes demonstrate a bathochromic shift (a shift to a longer wavelength) as the polarity of the solvent increases. emerald.com This is because the electronic distribution in the ground and excited states of the dye molecule interacts differently with polar solvent molecules, altering the energy gap between the orbitals. nih.gov

| Dye | Solvent | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| This compound | Not Specified | 496 nm | colorfuldyes.com |

| Arylazopyridone Dyes (Illustrative Example) | Ethyl Acetate | Shifted from yellow to red (337-473 nm) with increasing polarity | emerald.com |

| Dichloromethane | |||

| Acetone | |||

| Ethanol |

Influence of Molecular Tautomerism on Spectroscopic Signatures

Azo dyes that possess a hydroxyl (–OH) group in the ortho or para position to the azo linkage can exist in two distinct structural forms, known as tautomers. essentialchemicalindustry.orgnitrkl.ac.in This phenomenon, called azo-hydrazone tautomerism, involves the migration of a proton and a corresponding shift of double bonds. The two forms are the azo (enol) form and the hydrazone (keto) form. researchgate.net

Azo form: Contains the conventional –N=N– azo linkage and a hydroxyl group on the aromatic ring.

Hydrazone form: Features a C=O (keto) group on the ring and an –NH–N= linkage. essentialchemicalindustry.orgsemanticscholar.org

The azo and hydrazone tautomers are distinct chemical species with different conjugated systems, and therefore, they exhibit different spectroscopic signatures. researchgate.net The hydrazone form, with its quinoidal structure, generally has a more delocalized electron system, which leads to an absorption maximum at a longer wavelength (a bathochromic or red shift) compared to the corresponding azo form. researchgate.netnih.gov The presence of both forms in a solution can result in a UV-Vis spectrum with two distinct or overlapping absorption bands. researchgate.net The solvent-induced shift in the tautomeric equilibrium is a primary cause of the strong solvatochromism observed in this class of dyes. nih.govrsc.org Therefore, analyzing the UV-Vis spectrum of this compound in various solvents can provide evidence for the existence of this tautomeric equilibrium and offer insights into the relative stability of each form in different environments.

Mechanistic Investigations of Disperse Red 74 Dyeing and Fiber Interactions

In-depth Analysis of Dyeing Kinetics and Thermodynamic Parameters

The efficiency and effectiveness of dyeing processes are critically dependent on the kinetics and thermodynamics that govern the interaction between the dye and the fiber. For Disperse Red 74, a synthetic dye frequently used for coloring hydrophobic fibers, understanding these parameters is crucial for optimizing dyeing conditions and achieving desired results.

Sorption Mechanisms and Diffusion Dynamics on Synthetic Fibers (e.g., Polyester (B1180765), Cellulose (B213188) Acetate (B1210297), Polyamide)

This compound is suitable for dyeing various synthetic fibers, including polyester, acetate, and polyamide fibers, due to its good affinity for these materials. lookchem.com The dyeing process for these hydrophobic fibers with disperse dyes like this compound is generally understood as a three-stage process: sorption, diffusion, and leveling. The dye, which has very low solubility in water, is dispersed in the dyebath. As the temperature increases, the dye's solubility is enhanced, and the synthetic fibers swell, allowing the dye molecules to penetrate the fiber structure and become physically entrapped. nih.gov

The sorption of disperse dyes onto synthetic fibers is often described by the Nernst isotherm and the Freundlich model. scirp.org The Nernst model suggests a partitioning of the dye between the dyebath and the fiber, while the Freundlich model can describe adsorption on a heterogeneous surface. The dyeing of polyester and other synthetic fibers with disperse dyes is often considered a process of dye distribution between the two phases. scirp.org

The diffusion of this compound into the fiber is a critical step that is significantly influenced by the fiber's structure and the dyeing conditions. The rate of diffusion can be determined using models like the Hill equation. whiterose.ac.uk For instance, studies on polyester microfibers have shown that their more open structure can lead to greater accessibility for dye molecules compared to conventional fibers. scialert.net

Role of Temperature, Pressure, and pH on Dye Exhaustion and Fixation

Temperature: Temperature is a paramount factor in the dyeing of synthetic fibers with this compound. An increase in temperature enhances the swelling of fibers like polyester, which is necessary for the dye to penetrate the fiber matrix. sapub.org For polyester, dyeing is typically carried out at high temperatures, around 130°C, under high pressure. tekstilec.siworlddyevariety.com However, for other fibers like polyesteramide, maximum dye exhaustion can be achieved at lower temperatures, around 100°C. tekstilec.si The main dyeing temperature range for this compound is reported to be between 80-110°C. colorfuldyes.com Studies have shown that for some dye-fiber systems, increasing the solution temperature leads to higher adsorption efficiency, indicating an endothermic process which may be due to an increase in active surface sites or enhanced penetration of dye molecules into the adsorbent. researchgate.net

Pressure: High pressure is often employed in conjunction with high temperature, particularly for dyeing polyester, to prevent the boiling of the aqueous dyebath and to facilitate dye uptake. tekstilec.si Supercritical carbon dioxide (scCO2) has emerged as an alternative dyeing medium, where pressure plays a crucial role. In scCO2 dyeing, both temperature and pressure are key parameters influencing the dyeing process. acs.org The density of the scCO2, which is a function of pressure and temperature, affects its ability to dissolve the disperse dye and transport it into the fiber.

pH: The pH of the dyebath should be carefully controlled for optimal dyeing results. For this compound, a weakly acidic medium is generally preferred. sapub.orgworlddyevariety.com The optimal pH range for this dye is typically between 4.5 and 5.5. sapub.orgcolorfuldyes.com At this pH, dye exhaustion is considered satisfactory. sapub.org The dye is sensitive to alkali, and an increase in the pH of the dye solution can lead to a decrease in the amount of dye uptake. worlddyevariety.comcolorfuldyes.com In some cases, a pH of 2 has been identified as optimal for the adsorption of certain disperse dyes. researchgate.net

Intermolecular Interactions between this compound and Polymeric Substrates

The nature and strength of the interactions between this compound and the polymer chains of the fiber are fundamental to the dyeing process and the final properties of the dyed material.

Investigation of Dye Aggregation Phenomena in Aqueous and Supercritical Carbon Dioxide Media

In aqueous dyebaths, disperse dyes like this compound, which are sparingly soluble, exist as a fine dispersion. The stability of this dispersion is crucial for achieving level dyeing. The use of dispersing agents helps to prevent the aggregation of dye particles. The degree of aggregation can influence the rate of dissolution and subsequent diffusion into the fiber. researchgate.net

In supercritical carbon dioxide (scCO2) dyeing, the dye dissolves in the supercritical fluid. mdpi.com The solubility of the dye in scCO2 is a key factor and is influenced by the pressure and temperature of the system. Dye aggregation can also occur in scCO2, and if dye particles overlap, it can reduce the effective surface area for dissolution, potentially slowing down the dyeing process. mdpi.com The unique properties of scCO2, such as its gas-like viscosity and liquid-like density, facilitate the penetration of dye molecules into the fiber, often leading to reduced dyeing times compared to aqueous methods.

Impact of Fiber Structural Alterations on Dyeing Performance

Modifications to the fiber's structure can significantly impact the dyeing performance of this compound. For example, the lower glass transition temperature of polyesteramide fiber compared to standard polyester allows for dyeing at lower temperatures. tekstilec.si Similarly, the introduction of comonomers into the polyester chain can disrupt its crystallinity, making it more accessible to dye molecules.

Pre-treatment of fibers can also enhance their dyeability. For instance, treating ramie fiber with alkali and then benzoyl chloride has been shown to improve the affinity and interaction between the fiber and this compound in scCO2 dyeing. acs.org Pretreating polyester-containing fabrics with a mixture including chitosan (B1678972) has been found to enhance their printability with this compound. researchgate.net Such modifications can lead to better dye absorption and color retention. mdpi.com

Evaluation and Enhancement of Dyeing Fastness Properties

The fastness properties of a dyed fabric, such as its resistance to washing, light, and sublimation, are critical for its end-use.

Evaluation: The fastness properties of fabrics dyed with this compound are assessed using standardized testing methods. For example, wash fastness is often evaluated according to ISO 105 C06:2010. mdpi.com Studies have reported varying fastness properties for this compound on different fibers. On polyesteramide, it showed good wash fastness, but its sublimation and light fastness were rated as fair. tekstilec.si On a PLA/PHBV blend, it exhibited good to excellent wash and rubbing fastness. polyu.edu.hk

Enhancement: Several strategies can be employed to enhance the fastness properties of textiles dyed with this compound. A crucial step after dyeing is "reduction clearing," which removes unfixed dye from the fiber surface. This process is essential for achieving good wet-fastness. google.com The conditions of this after-treatment, including the reducing agent, temperature, and pH, must be carefully controlled to avoid affecting the fixed dye. google.com

The choice of dye and fiber combination also plays a significant role. For instance, some studies have found that the colorfastness of disperse dyes on polylactic acid (PLA) is generally lower than on polyethylene (B3416737) terephthalate (B1205515) (PET), which can be attributed to the thermal migration of the dye from the PLA fiber when subjected to heat. researchgate.net The application of softeners can also influence color fastness, with the effect depending on the properties of both the dye and the softener. researchgate.net

Interactive Data Table: Fastness Properties of this compound on Different Fibers

| Fiber Type | Dyeing Conditions | Wash Fastness | Sublimation Fastness | Light Fastness | Rubbing Fastness | Reference |

| Polyesteramide | 3% owf, 100°C | Good | 3-4 (Fair) | 3 (Fair) | - | tekstilec.si |

| PLA/PHBV Blend | - | 4/5 (Good) | - | - | ≥4.0 (Good) | polyu.edu.hk |

| Polyester | - | 4-5 | 3-4 | 5-6 | - | made-in-china.com |

Note: Fastness is typically rated on a scale of 1 to 5, where 5 is excellent.

Quantitative Assessment of Wash Fastness and Sublimation Fastness

This compound, a monoazo dye, is primarily used for the dyeing and printing of polyester and its blended fabrics. chem960.com Its performance, particularly its durability during laundering and exposure to heat, is critical for its commercial application. The wash fastness and sublimation fastness are key indicators of this performance, and they are quantitatively assessed using standardized testing methods, such as those from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

The wash fastness of a dye refers to its resistance to fading and staining of other fabrics during washing. For this compound dyed on polyester, the wash fastness is consistently rated as high. Under ISO3 and ISO 105-C06 C2S testing conditions, it achieves a rating of 5 for fading and 5 for staining, indicating excellent resistance to color loss and transfer. chem960.comchem960.comnih.gov Similarly, its fastness to perspiration is rated at 5 for both acidic and alkaline conditions, signifying high stability against human sweat. chem960.com

Sublimation fastness measures the dye's resistance to vaporizing and transferring to adjacent materials when subjected to dry heat, a crucial property for fabrics that undergo heat-setting or ironing. This compound demonstrates good to excellent sublimation fastness. chem960.com The ratings vary with temperature, as is typical for disperse dyes. Generally, it achieves a rating of 4 to 5, making it suitable for high-temperature dyeing processes like thermosol and hot-melt dyeing. nih.govnih.gov The dye's stable electron arrangement and molecular structure contribute to this property. labr.cc

The following table summarizes the fastness properties of this compound on polyester fibers as reported in technical literature.

| Fastness Property | Test Standard | Rating (on a 1-5 scale, 5 being best) | Reference |

|---|---|---|---|

| Wash Fastness (Fading) | ISO3 / ISO 105-C06 C2S | 5 | chem960.comchem960.comnih.gov |

| Wash Fastness (Staining) | ISO3 / ISO 105-C06 C2S | 5 | chem960.comchem960.comnih.gov |

| Sublimation Fastness | ISO / Dry Heat | 4-5 | chem960.comnih.govnih.gov |

| Perspiration Fastness (Acid/Alkali) | ISO 105-E04 | 5 | chem960.comchem960.com |

| Rubbing Fastness (Dry) | Not Specified | 4-5 | nih.gov |

| Rubbing Fastness (Wet) | Not Specified | 4-5 | nih.gov |

Mechanisms of Photodegradation and Light Fastness Optimization

The light fastness of a dye describes its ability to resist fading upon exposure to light. This compound generally exhibits good light fastness, with ratings of 5-6 on the 1-8 blue wool scale, where higher numbers indicate better fastness. chem960.comnih.govnih.gov The degradation of azo dyes like this compound upon exposure to light is a complex process involving several potential chemical reactions.

Research on similar azo dyes suggests two primary mechanisms of photodegradation: trans-cis isomerization and photo-oxidation . wikipedia.org The azo group (-N=N-) naturally exists in the more stable trans configuration. Upon absorbing light energy, it can isomerize to the less stable cis form. While this process is often reversible in the absence of oxygen, it represents an initial step in the degradation pathway.

The more destructive and irreversible mechanism is photo-oxidation . wikipedia.org In the presence of light and atmospheric oxygen, highly reactive species such as hydroxyl radicals (•OH) can be generated. These radicals can attack the dye molecule at several points. A primary target is the azo linkage itself. The cleavage of the azo group, either through an N-N or C-N bond scission, leads to the formation of smaller, colorless aromatic compounds, resulting in the fading of the dye. Studies on similar disperse dyes indicate that the degradation often proceeds through the oxidation and cleavage of the azo and amino groups. The presence of oxygen has been shown to decrease the photostability of azo dyes, confirming the role of photo-oxidation in the fading process. wikipedia.org

Optimization of light fastness for azo disperse dyes focuses on mitigating these degradation pathways. One fundamental approach involves modifying the chemical structure of the dye molecule. Increasing the molecular size and introducing certain functional groups can enhance the dye's inherent stability and its ability to dissipate absorbed light energy without undergoing chemical reaction.

A second strategy involves controlling the immediate environment of the dye on the fiber. The presence of oxygen is a key factor in photo-oxidation. Research has shown that replacing an air atmosphere with pure nitrogen can significantly improve the photostability of azo dyes by inhibiting the oxidative degradation pathway. wikipedia.org While creating an oxygen-free end-use environment is impractical, this finding underscores the importance of the photo-oxidation mechanism. In industrial applications, the use of UV absorbers and other stabilizing agents in the dye formulation or finishing process can help protect the dye from photolytic and photo-oxidative damage.

Environmental Fate and Remediation of Disperse Red 74: Degradation Pathways and Treatment Technologies

Biodegradation Studies of Disperse Red 74 in Aquatic and Sedimentary Systems

The microbial breakdown of azo dyes like this compound is a key area of research for environmental remediation. This process hinges on the ability of microorganisms to cleave the characteristic azo bond (-N=N-), which is responsible for the dye's color.

Identification of Bacterial and Fungal Strains Capable of Azo Bond Cleavage

A variety of microorganisms have been identified with the ability to decolorize azo dyes by breaking the azo bond. nih.gov While some bacteria can degrade these dyes under both aerobic and anaerobic conditions, the initial and crucial step of reductive cleavage of the azo bond is often carried out by anaerobic bacteria. ohsu.edu

Several bacterial genera have demonstrated the capacity for azo dye degradation, including Pseudomonas, Bacillus, Klebsiella, and Staphylococcus. tandfonline.comresearchgate.net For instance, a bacterial consortium containing Providencia rettgeri and Pseudomonas sp. has been shown to effectively decolorize Disperse Red 78, a structurally similar dye. nih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective in degrading azo dyes, often through the action of their lignin-modifying enzymes. ohsu.edu

Interactive Table: Bacterial and Fungal Genera in Azo Dye Degradation

| Microorganism Type | Genus | Reference |

|---|---|---|

| Bacterium | Providencia | nih.gov |

| Bacterium | Pseudomonas | tandfonline.comnih.gov |

| Bacterium | Bacillus | tandfonline.com |

| Bacterium | Klebsiella | tandfonline.com |

| Bacterium | Staphylococcus | tandfonline.com |

| Fungus | Phanerochaete | ohsu.edu |

| Fungus | Aspergillus | tandfonline.com |

Enzymatic Pathways (e.g., Azo Reductases, Laccases, Peroxidases) in Microbial Decolorization

The microbial decolorization of azo dyes is primarily an enzymatic process. nih.gov The key enzymes involved are azoreductases, laccases, and peroxidases. nih.govmdpi.com

Azoreductases: These enzymes are considered central to the initial step of azo dye degradation. acs.org They catalyze the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions, resulting in the formation of aromatic amines. tandfonline.comnih.gov Azoreductases can be found in the cytoplasm and/or cell membrane of bacteria. mdpi.com Their activity often requires coenzymes like NADH or FADH as electron donors. mdpi.com Studies on a bacterial consortium degrading Disperse Red 78 showed a notable induction of azoreductase activity. nih.gov

Laccases and Peroxidases: These are primarily oxidative enzymes, often secreted by fungi, that can degrade a wide range of aromatic compounds, including the aromatic amines produced after azo bond cleavage. tandfonline.commdpi.com Laccases, multi-copper enzymes, oxidize phenolic and non-phenolic compounds, while peroxidases utilize hydrogen peroxide to carry out oxidation. nih.govmdpi.com The subsequent action of these enzymes contributes to the complete mineralization of the dye.

Characterization of Biodegradation Metabolites and Intermediate Compounds

The initial step in the biodegradation of this compound, the cleavage of the azo bond, leads to the formation of aromatic amines. canada.ca One study on the degradation of Disperse Red 1, a similar dye, by a bacterial consortium identified an intermediate with a mass-to-charge ratio (m/z) of 194. researchgate.net This intermediate was formed by the cleavage of the bond between a nitrogen atom of the azo group and the substituted aromatic ring, followed by the addition of hydroxyl radicals and oxidation. researchgate.net Further fragmentation of this intermediate was also observed. researchgate.net The complete mineralization of these intermediate compounds into less harmful substances like carbon dioxide and water is the ultimate goal of biodegradation. tandfonline.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).

Photocatalytic Degradation Utilizing Nanomaterial Catalysts (e.g., TiO₂, ZnO)

Photocatalytic degradation is an AOP that utilizes semiconductor nanomaterials as catalysts. When these catalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), are irradiated with light of sufficient energy, they generate electron-hole pairs. researchgate.netmdpi.com These charge carriers react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which then degrade the dye molecules. mdpi.com

The efficiency of photocatalytic degradation can be influenced by several factors, including the type of catalyst, its surface area, and the pH of the solution. researchgate.netchemmethod.com Research has shown that composites of these nanomaterials, such as TiO₂/carbon nitride and ZnO/carbon nitride, can also be effective photocatalysts. researchgate.net Doping TiO₂ with metals like silver (Ag) can enhance its photocatalytic activity by reducing the recombination of electron-hole pairs and extending the light absorption range into the visible spectrum. nih.gov

Interactive Table: Photocatalytic Degradation of Red Dyes

| Catalyst | Degradation Efficiency (%) | Irradiation Time (min) | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) nanoparticles | 68 | 90 | researchgate.net |

| Titanium Dioxide/Carbon Nitride (TiO₂/C₃N₄) | 57 | 90 | researchgate.net |

Fenton, Photo-Fenton, and Electro-Fenton Reaction Systems for Hydroxyl Radical Generation

The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.gov This process is highly effective in degrading a wide range of organic pollutants. nih.gov

Fenton Process: The classic Fenton's reagent (Fe²⁺/H₂O₂) produces hydroxyl radicals, which are powerful oxidizing agents capable of breaking down complex organic molecules like this compound. nih.gov The efficiency of the Fenton process is highly dependent on operational parameters such as pH, and the concentrations of Fe²⁺ and H₂O₂. raijmr.com

Photo-Fenton Process: This is an enhancement of the Fenton process where UV light is used to irradiate the solution. The UV radiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and also promotes the direct photolysis of H₂O₂, leading to the generation of additional hydroxyl radicals and thus increasing the degradation efficiency. researchgate.net Studies have shown that the photo-Fenton process can achieve higher removal efficiencies than the Fenton process alone, even at lower iron concentrations.

Electro-Fenton Process: In the electro-Fenton process, the Fenton's reagent is generated in situ electrochemically. scielo.org.mxjmcs.org.mx H₂O₂ is produced at the cathode, and Fe²⁺ is either added to the solution or generated from a sacrificial iron anode. scielo.org.mxjmcs.org.mx This method offers advantages such as better control over the production of radicals and reduced sludge production. Combining the electro-Fenton process with UV irradiation (photoelectro-Fenton) can further enhance the degradation of organic pollutants by photolyzing intermediates. scielo.org.mxresearchgate.net

Ozonation and Sonolysis Mechanisms for Dye Mineralization

Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques used to eliminate organic pollutants from water and wastewater. These processes, which include ozonation and sonolysis, are considered effective, eco-friendly, and capable of degrading complex chemical compounds at ambient temperatures and pressures. The primary mechanism of AOPs is the generation of highly reactive and non-selective free radicals, most notably the hydroxyl radical (•OH). nih.gov

Ozonation involves the application of ozone (O₃), a powerful oxidant, which can directly react with the dye molecules or decompose in water to form hydroxyl radicals. These radicals attack the chromophoric groups (like the azo bond, -N=N-) and aromatic rings of the dye, leading to decolorization and eventual mineralization into simpler inorganic compounds such as CO₂, H₂O, and mineral acids.

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of the dye molecules and the homolytic cleavage of water molecules to produce hydroxyl radicals. nih.gov Combining sonolysis with other AOPs, such as the Fenton process (son-Fenton), can create synergistic effects, enhancing the production of hydroxyl radicals and accelerating the degradation of organic pollutants. nih.gov

Adsorption and Separation Technologies for this compound Removal

Adsorption is a widely used, effective, and economical method for removing dyes from textile effluents. ijrdo.org It involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. deswater.com Various materials, including commercial activated carbon, clays, and industrial byproducts, have been investigated for their capacity to adsorb disperse dyes.

The efficiency of an adsorbent is typically evaluated using adsorption isotherms and kinetic models. Isotherm models, such as the Langmuir and Freundlich models, describe the equilibrium distribution of dye molecules between the adsorbent and the solution.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. frontiersin.orgdergipark.org.tr

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. frontiersin.orgdergipark.org.tr

Kinetic models, including the pseudo-first-order and pseudo-second-order models, are used to investigate the mechanism and rate of the adsorption process.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites on the adsorbent. uobaghdad.edu.iq

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

Studies on this compound and similar disperse dyes have shown that the pseudo-second-order kinetic model and the Langmuir isotherm model often provide the best fit for the experimental data, suggesting that the adsorption process tends to be chemisorption-based and forms a monolayer on the adsorbent surface. ijrdo.orgresearchgate.netscialert.net For instance, the adsorption of this compound onto alunite (B1170652) was well-described by the Langmuir isotherm, with a calculated maximum adsorption capacity of 525 mg/g. The kinetic data for this process fit the pseudo-second-order model. In another study, clay membranes demonstrated a 92.44% removal efficiency for this compound. researchgate.net

Table 1: Adsorption Isotherm and Kinetic Model Parameters for Disperse Dyes on Various Adsorbents

| Dye | Adsorbent | Isotherm Model | Kinetic Model | Max Adsorption Capacity (q_max) | Reference |

| This compound | Alunite | Langmuir | Pseudo-second-order | 525 mg/g | |

| Disperse Red 9 | Acid Activated Carbon (PAC) | Langmuir | Pseudo-second-order | 9.41 mg/g (at 40°C) | ijrdo.org |

| Disperse Red 9 | Polypyrrole Sawdust Composite (PPC) | Langmuir | Pseudo-second-order | 11.73 mg/g (at 40°C) | ijrdo.org |

| Disperse Orange 25 | Activated Carbon | Langmuir | Pseudo-second-order | Not Specified | scialert.net |

In recent years, nanotechnology has emerged as a promising technology for environmental remediation. iwaponline.com Nanomaterials are effective adsorbents due to their small size, large surface-area-to-volume ratio, and high number of active sites. iwaponline.com "Green synthesis" of nanoparticles utilizes environmentally benign and cost-effective materials like plant extracts, bacteria, or fungi as reducing and capping agents, avoiding the use of toxic chemicals. iwaponline.com

Green-synthesized nanoparticles, such as those made from iron oxides or zinc oxide, have demonstrated excellent photocatalytic and adsorptive capabilities for removing various dyes from water. researchgate.netiwaponline.com For example, ZnO nanoparticles have been used to photodegrade Congo Red dye with high efficiency. researchgate.net The mechanism often involves electrostatic interactions between the nanoparticle surface and the dye molecules, as well as photocatalytic degradation. iwaponline.com

While the application of green-synthesized nanomaterials is a burgeoning field with significant potential for treating dye-laden wastewater, specific research focusing on the use of these materials for the enhanced adsorptive removal of this compound was not identified in the reviewed literature. However, the successful application for other complex dyes suggests that this would be a promising avenue for future research.

Toxicological and Ecotoxicological Assessments of Disperse Red 74 and Its Biotransformation Products

Genotoxicity and Mutagenicity Evaluations

The genotoxic potential of azo dyes is a primary health concern, largely due to their ability to break down into hazardous aromatic amines. alfa-chemistry.com

In Vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay, Comet Assay in Mammalian Cells)

While specific in vitro genotoxicity data for Disperse Red 74 is not extensively detailed in the available literature, the broader class of azo disperse dyes has undergone such testing. For instance, related compounds like Disperse Red 1 and Disperse Red 13 have been evaluated in various assays. fishersci.atnih.gov The Ames test, which assesses mutagenicity in Salmonella typhimurium strains, has shown positive results for some azo dyes. nih.govuni.lu Similarly, the micronucleus test and comet assay, which detect chromosomal damage and DNA strand breaks in mammalian cells, have been employed to evaluate the genotoxicity of this chemical class. uni.luuni.ludergipark.org.tr For example, Disperse Red 1 was found to increase the frequency of micronuclei in human lymphocytes and HepG2 cells. uni.lunih.gov Given these findings, genotoxicity is considered a critical health effect of potential concern for aromatic azo substances as a group. alfa-chemistry.comscribd.com

In Vivo Assessments of Chromosomal Aberrations and DNA Damage

Mechanistic Insights into Azo Bond Cleavage and Aromatic Amine Formation as Toxic Precursors

The primary mechanism of toxicity for azo dyes is widely recognized to be the reductive cleavage of the azo bond (-N=N-). scribd.comsigmaaldrich.com This biotransformation can occur in the liver, as well as by intestinal and skin bacteria, breaking the dye molecule into its constituent aromatic amines. scribd.comsigmaaldrich.com These resulting aromatic amines are often more bioavailable and can be toxic, mutagenic, or carcinogenic. sigmaaldrich.com

For this compound, reductive cleavage is expected to yield aromatic amines, including 4-Nitroaniline. americanelements.com The formation of such amines is the basis for the toxicological concern associated with the parent dye. alfa-chemistry.comwikipedia.org This potential for cleavage and the subsequent release of hazardous aromatic amines are central to the human health risk assessment of all azo disperse dyes. alfa-chemistry.comscribd.com

Aquatic Ecotoxicity Profiling

Azo disperse dyes are generally characterized by low water solubility. nih.gov However, their presence in textile effluents makes their impact on aquatic ecosystems a significant concern. uni.lu

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Daphnia, Fish, Algae)

The aquatic toxicity of azo disperse dyes can be highly variable across different species and between acute and chronic exposure tests. alfa-chemistry.com While specific ecotoxicity data for this compound is limited, studies on structural analogues provide insight into the potential effects of this class of dyes.

For example, a screening assessment by the Government of Canada compiled data on several analogues, showing a wide range of toxicity values. alfa-chemistry.com It is important to note that factors like the presence of certain chemical groups (e.g., chlorine atoms) can increase the toxicity of the dye. wikipedia.org

Table 1: Summary of Acute Aquatic Toxicity for Analogues of this compound Data extracted from a screening assessment of Azo Disperse Dyes, illustrating the range of toxicity within the chemical group. alfa-chemistry.com

| Organism | Analogue Compound | Endpoint | Toxicity Value (mg/L) |

|---|---|---|---|

| Daphnia similis | Disperse Red 1 | 48 h EC50 | 0.13 |

| Daphnia similis | Disperse Red 13 | 48 h EC50 | 0.019 |

| Daphnia magna | Disperse Orange 30 | 48 h EC50 | 5.8 |

| Poecilia reticulata (Guppy) | Disperse Red 179 | 96 h LC50 | 10-100 |

| Brachydanio rerio (Zebra fish) | DADM | 96 h LC0 | >1000 |

| Oncorhynchus mykiss (Rainbow trout) | 52697-38-8 | 96 h LC50 | >100 |

EC50: The concentration causing an effect in 50% of the test population. LC50: The concentration causing death in 50% of the test population. LC0: The concentration causing no deaths.

Sublethal Effects on Reproduction, Growth, and Behavior of Aquatic Species

Beyond acute lethality, disperse dyes can exert sublethal effects on aquatic life at lower concentrations. uni.lunih.govnih.gov These effects can impact the long-term health and sustainability of aquatic populations. asu.edu.egnih.gov

Studies on the analogue Disperse Red 1 have demonstrated such effects. In the planarian Girardia tigrina, exposure to sublethal concentrations resulted in uncoordinated movements, increased mucus production, and delays in regeneration. uni.lunih.gov A chronic toxicity study with the same dye established a no-observed-adverse-effect concentration (NOAEC) of 0.1 mg/L based on reproductive success (fecundity). uni.lunih.gov Other studies on various dyes have noted effects including inhibition of reproduction, reduced survival, and developmental deformations in organisms like Daphnia similis and Danio rerio. asu.edu.eg These findings highlight the importance of assessing sublethal endpoints to fully understand the environmental risk posed by this class of compounds. asu.edu.eg

Phytotoxicity Studies on Terrestrial and Aquatic Plants

The assessment of phytotoxicity for this compound, and disperse dyes in general, reveals potential environmental risks, particularly from untreated textile effluents. While specific quantitative data such as EC50 (half maximal effective concentration) values for this compound on various plant species are not extensively documented in public literature, qualitative studies and research on related dyes provide significant insights.

A primary mechanism of phytotoxicity in aquatic environments is physical. The coloration of water by dyes can significantly reduce light penetration, thereby inhibiting the photosynthetic processes essential for the survival and growth of aquatic flora like algae. rsc.org This light-attenuating effect is a general concern for colored substances released into water bodies. rsc.org

Studies on terrestrial plants have often focused on the impact of dye-containing effluents on seed germination and seedling growth. Research has shown that textile effluents containing various azo dyes can inhibit the germination and growth of important crop species such as Triticum aestivum (wheat) and Vigna radiata (mung bean). sigmaaldrich.comwikipedia.org For instance, untreated dye solutions have been observed to suppress germination rates and substantially reduce the root and shoot lengths of seedlings. sigmaaldrich.com However, these phytotoxic effects are significantly diminished or eliminated when the effluent is treated. One study involving a synthetic effluent containing this compound found that after treatment via electrocoagulation, the resulting aqueous solution exhibited little to no toxicity towards Vigna radiata. invivochem.com This highlights the efficacy of wastewater treatment processes in mitigating the phytotoxic risks associated with this dye.

Furthermore, assessments of a broad group of azo disperse dyes suggest a low risk to soil-dwelling organisms. Preliminary soil toxicity studies on analogous azo substances found no adverse effects on organisms like earthworms or on the emergence and growth of crop plants at concentrations up to 1,000 mg/kg of soil. rsc.org

The following table summarizes the key findings regarding the phytotoxicity of this compound and related dyes.

| Plant Species | Dye/Effluent | Observed Effect | Finding | Citation(s) |

| Vigna radiata (Mung Bean) | Effluent containing this compound | Toxicity Assessment | Treated effluent showed no or lesser toxicity compared to untreated effluent. | invivochem.com |

| Triticum aestivum (Wheat) | Various Azo Dyes | Germination & Growth | Untreated dye effluents can inhibit seed germination and reduce seedling growth. | sigmaaldrich.comwikipedia.org |

| Aquatic Plants (e.g., Algae) | General Disperse Dyes | Photosynthesis | Dyes reduce light penetration in water, inhibiting photosynthesis. | rsc.org |

| Soil Organisms/Crop Plants | Analogous Azo Substances | Soil Toxicity | No adverse effects observed at concentrations of 1,000 mg/kg in soil. | rsc.org |

Assessment of Potential Skin Sensitization and Allergic Contact Dermatitis

Disperse dyes, including a number of azobenzene (B91143) disperse dyes, are recognized as significant contact allergens in the context of textile-related allergic contact dermatitis. nih.govqeios.com Exposure to textiles containing these dyes may lead to skin irritation or sensitization, resulting in a lifelong contact allergy for the consumer. researchgate.netresearchgate.net this compound is an azobenzene disperse dye that has been identified in synthetic garments on the market, indicating a potential for consumer exposure. researchgate.netnih.gov

Immunological Responses and Allergic Mechanisms Induced by this compound

The primary immunological mechanism by which small chemical molecules like this compound induce allergic contact dermatitis is explained by the hapten hypothesis. This process is a form of Type IV delayed hypersensitivity reaction.

Hapten Formation and Skin Penetration : Disperse dyes are small, lipophilic molecules that can migrate from textile fibers, such as polyester (B1180765), onto the skin, especially under conditions of friction or moisture (sweat). researchgate.net Due to their small molecular size, they can penetrate the stratum corneum, the outermost layer of the skin.

Covalent Binding to Proteins : Once in the epidermis, the dye molecule, acting as a hapten, is typically not immunogenic on its own. It must first bind covalently to larger endogenous carrier proteins, such as human serum albumin or other skin proteins. nih.gov This binding forms a hapten-protein conjugate or adduct. nih.gov

Immune System Recognition : This newly formed conjugate is recognized as a foreign antigen by the body's immune system. Antigen-presenting cells (APCs), such as Langerhans cells in the skin, process the hapten-protein complex.

Sensitization Phase : The APCs migrate to the regional lymph nodes where they present the antigen to naive T-lymphocytes. This interaction leads to the proliferation and differentiation of antigen-specific memory T-cells, completing the sensitization phase.

Elicitation Phase : Upon subsequent re-exposure of the sensitized individual to the same hapten (dye), the memory T-cells are activated. This triggers an inflammatory cascade, releasing cytokines and recruiting other immune cells to the site of exposure, which manifests clinically as allergic contact dermatitis within 24 to 72 hours.

Research using the in vitro Direct Peptide Reactivity Assay (DPRA) supports this mechanism for azobenzene disperse dyes, showing they can bind to peptide residues and thus act as potential haptens, which is the molecular initiating event in skin sensitization. nih.gov

Risk Characterization for Occupational and Consumer Exposure

Occupational Exposure Workers in the textile manufacturing and dyeing industries face the highest risk of exposure to this compound. qeios.com The primary routes of occupational exposure are the inhalation of dye powder/dust and direct dermal contact during the handling, mixing, and application of the dyes. qeios.comchemicalbook.com These prolonged and direct exposures elevate the risk of developing health effects, most notably allergic contact dermatitis and potentially respiratory sensitization. rsc.orgqeios.com Regulatory documents often recommend personal protective equipment, such as gloves and dust masks, and good occupational hygiene to minimize exposure. chemicalbook.com

Consumer Exposure For the general population, exposure occurs primarily through direct and prolonged skin contact with finished textiles dyed with this compound. qeios.comcanada.ca Disperse dyes are not covalently bound to synthetic fibers like polyester and can migrate or "bleed" from the fabric onto the skin. This migration can be influenced by sweat, friction, and the quality of the dyeing process (textile fastness). researchgate.net

Several studies have detected this compound and other disperse dyes in synthetic garments available to consumers, confirming a pathway for exposure. researchgate.netnih.gov A study of synthetic garments on the Swedish market found this compound in 44% of the items tested. researchgate.netnih.gov

Risk assessments conducted by governmental bodies have evaluated the potential for harm. For example, a screening assessment by the Government of Canada considered a group of 74 azo disperse dyes. It acknowledged that direct and prolonged exposure from textiles was possible for some of these dyes and that some have effects of concern based on potential carcinogenicity. canada.ca While the assessment concluded that the risk to the general population was not expected at current exposure levels, it also noted that there might be a concern if these exposures were to increase. canada.ca

Computational Chemistry Applications in Disperse Red 74 Research

Density Functional Theory (DFT) for Molecular and Electronic Structure Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of dye molecules, including Disperse Red 74 and its analogues.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

DFT calculations are employed to determine the energies of the HOMO and LUMO, and consequently, the HOMO-LUMO gap. For azo dyes, these calculations reveal how the electronic charge is distributed in the ground and excited states. For instance, in many disperse azo dyes, the HOMO is often localized on the phenylazo moieties, while the LUMO distribution can vary, indicating the nature of electronic transitions. rsc.org

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the dye's reactivity. For example, a higher value of η, which is related to a larger HOMO-LUMO gap, suggests greater molecular stability. d-nb.info

Table 1: Representative Theoretical Data for Azo Dyes from DFT Calculations

| Compound Group | HOMO-LUMO Gap (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|

| Group 1 | 4.82–4.99 | 2.41–2.50 | - |

| Group 2 | 3.84–3.92 | 1.92–1.96 | - |

Note: This table presents generalized data for representative azo dye groups to illustrate the application of DFT in calculating reactivity indices. The specific values for this compound would require dedicated calculations. Group 1 compounds, with a larger HOMO-LUMO gap and higher hardness, are predicted to be more stable than Group 2 compounds. d-nb.info

Prediction of Spectroscopic Properties and Reaction Pathways

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the vertical excitation energies, TD-DFT can accurately forecast the maximum absorption wavelength (λmax) of dyes like this compound. rsc.orgresearchgate.net These theoretical predictions are often in good agreement with experimental data and help in understanding the nature of the electronic transitions, such as whether they are localized excitations or involve intramolecular charge transfer. rsc.org

Furthermore, DFT is instrumental in elucidating reaction mechanisms, such as the degradation pathways of azo dyes. For instance, studies on the degradation of similar azo dyes by hydroxyl radicals have used DFT to compare the feasibility of different reaction pathways, such as attack at the azo (N=N) bond versus a C-N bond. researchgate.net These calculations help in predicting the most likely degradation products and understanding the kinetics and thermodynamics of the process. researchgate.net

Analysis of Substituent Effects on Electronic and Optical Behavior

The electronic and optical properties of azo dyes are highly sensitive to the nature and position of substituent groups on the aromatic rings. p2infohouse.orgsemanticscholar.orgunlv.edu DFT calculations are an effective way to systematically study these substituent effects. By computationally modifying the structure of a parent dye molecule with different electron-donating or electron-withdrawing groups, researchers can predict how these changes will affect properties like the HOMO-LUMO gap, dipole moment, and absorption spectrum. semanticscholar.orgmdpi.com

For example, adding electron-donating groups tends to decrease the HOMO-LUMO gap, leading to a red shift (a shift to longer wavelengths) in the absorption spectrum. semanticscholar.org Conversely, electron-withdrawing groups can have the opposite effect. This predictive capability is invaluable for the rational design of new dye molecules with desired colors and properties.

Molecular Dynamics and Docking Simulations

While DFT provides insights into the intrinsic properties of a single dye molecule, molecular dynamics (MD) and molecular docking simulations are used to study the interactions of the dye with its environment, such as a textile fiber or a biological macromolecule.

Simulation of Dye-Fiber Interactions and Adsorption Energetics

The affinity of a disperse dye for a fiber, such as polyester (B1180765), is crucial for the dyeing process. MD simulations can model the dynamic interactions between the dye and the polymer chains of the fiber. These simulations provide detailed information about the binding modes and the intermolecular forces involved, such as van der Waals forces and hydrogen bonding. scirp.orgscirp.org

By calculating the interaction energies, researchers can gain a quantitative understanding of the dye-fiber affinity. For instance, simulations can be used to study how the dye molecule orients itself with respect to the fiber surface and to identify the most stable adsorption configurations. rsc.org This knowledge can aid in optimizing dyeing conditions and designing dyes with improved fastness properties. The adsorption of this compound onto various materials has been studied, and such simulations can provide a molecular-level explanation for the observed adsorption capacities and thermodynamics. researchgate.netresearchgate.net

Prediction of Binding Interactions with Biological Macromolecules relevant to Toxicity (e.g., DNA)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. mdpi.com In the context of dye toxicology, molecular docking is used to investigate the potential interactions of dyes and their metabolites with biological macromolecules like DNA. mdpi.comresearchgate.net

By docking the structure of this compound or its potential breakdown products into the structure of DNA, it is possible to predict the binding affinity and the specific binding mode (e.g., intercalation between base pairs or binding to the minor groove). mdpi.comresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the dye-DNA complex. mdpi.com The calculated binding energy provides an estimate of the strength of the interaction, which can be correlated with potential genotoxicity. mdpi.com Studies on other genotoxic azo dyes have shown that they can form stable complexes with DNA, and docking simulations help to elucidate the molecular basis for these interactions. mdpi.comresearchgate.net

Emerging Functional Applications and Advanced Materials Integration of Disperse Red 74

Development in Nonlinear Optical (NLO) Materials

The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical frequencies and other novel optical phenomena. Materials with significant NLO properties are crucial for the development of advanced optoelectronic devices like optical modulators and switches. The NLO response in organic molecules, such as azo dyes, is often associated with a push-pull electronic structure, where an electron-donating group is linked to an electron-accepting group through a π-conjugated system.

Comparative Studies with Benchmark NLO-Phore Compounds (e.g., Disperse Red One)